molecular formula C12H14N2S2 B14297950 2-(Butylsulfanyl)-5-phenyl-1,3,4-thiadiazole CAS No. 113642-49-2

2-(Butylsulfanyl)-5-phenyl-1,3,4-thiadiazole

Cat. No.: B14297950
CAS No.: 113642-49-2
M. Wt: 250.4 g/mol
InChI Key: KTWNKWZSZXKQTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Butylsulfanyl)-5-phenyl-1,3,4-thiadiazole is an organic compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a butylsulfanyl group at the 2-position and a phenyl group at the 5-position of the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butylsulfanyl)-5-phenyl-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a phenylhydrazine derivative with carbon disulfide and an alkyl halide, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Butylsulfanyl)-5-phenyl-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the thiadiazole ring or the substituents.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl ring or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the butylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring or the thiadiazole ring.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research has explored its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(Butylsulfanyl)-5-phenyl-1,3,4-thiadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfur and nitrogen atoms in the thiadiazole ring can participate in coordination with metal ions or form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylsulfanyl)-5-phenyl-1,3,4-thiadiazole
  • 2-(Ethylsulfanyl)-5-phenyl-1,3,4-thiadiazole
  • 2-(Propylsulfanyl)-5-phenyl-1,3,4-thiadiazole

Uniqueness

2-(Butylsulfanyl)-5-phenyl-1,3,4-thiadiazole is unique due to the presence of the butylsulfanyl group, which can influence its chemical reactivity and biological activity. The length and hydrophobicity of the butyl chain can affect the compound’s solubility, membrane permeability, and interaction with biological targets, distinguishing it from its shorter-chain analogs.

Properties

CAS No.

113642-49-2

Molecular Formula

C12H14N2S2

Molecular Weight

250.4 g/mol

IUPAC Name

2-butylsulfanyl-5-phenyl-1,3,4-thiadiazole

InChI

InChI=1S/C12H14N2S2/c1-2-3-9-15-12-14-13-11(16-12)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3

InChI Key

KTWNKWZSZXKQTA-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=NN=C(S1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.